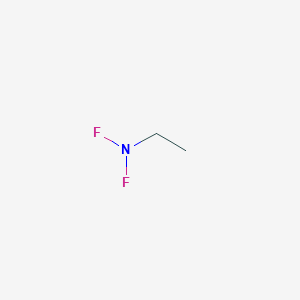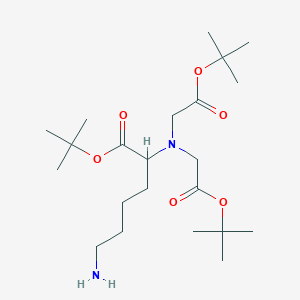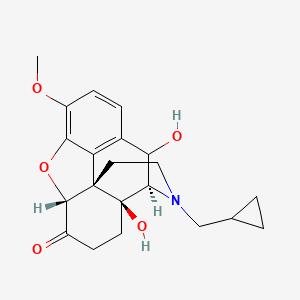
L-Aminobutyric-2,3,3-d3 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aminobutyric-2,3,3-d3 Acid: is a deuterated analog of L-aminobutyric acid, a neurotransmitter that plays a crucial role in the central nervous system. This compound is often used as a tracer in metabolic studies and as a tool in pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The preparation of L-2-aminobutyric acid can be achieved through various chemical methods, including ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction.
Enzymatic Conversion: Enzymatic synthesis involves the conversion of L-threonine to 2-ketobutyric acid by threonine deaminase, followed by the transformation of 2-ketobutyric acid to L-2-aminobutyric acid using leucine dehydrogenase.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.
Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in L-2-aminobutyric acid with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxo acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in metabolic studies to understand biochemical pathways.
Biology:
- Investigated for its role in neurotransmission and its effects on the central nervous system.
Medicine:
- Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.
Industry:
Mecanismo De Acción
Comparación Con Compuestos Similares
L-aminobutyric acid (GABA): A naturally occurring neurotransmitter in the central nervous system.
D-aminobutyric acid: An enantiomer of L-aminobutyric acid with different biological activity.
L-threonine: A precursor in the biosynthesis of L-2-aminobutyric acid.
Uniqueness:
- L-Aminobutyric-2,3,3-d3 Acid is unique due to its deuterated nature, which makes it a valuable tool in metabolic and pharmacological research. Its stability and distinct isotopic signature allow for precise tracing and analysis in scientific studies.
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
106.14 g/mol |
Nombre IUPAC |
2-amino-2,3,3-trideuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
Clave InChI |
QWCKQJZIFLGMSD-UHVFUKFASA-N |
SMILES isomérico |
[2H]C([2H])(C)C([2H])(C(=O)O)N |
SMILES canónico |
CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)












